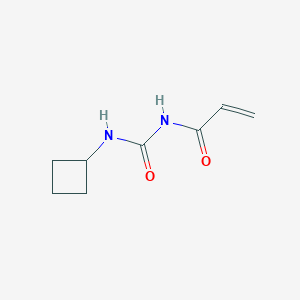
1-Cyclobutyl-3-(prop-2-enoyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclobutyl-3-(prop-2-enoyl)urea is an organic compound with the molecular formula C9H14N2O2 It is characterized by a cyclobutyl group attached to a urea moiety, with a prop-2-enoyl group as a substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-3-(prop-2-enoyl)urea typically involves the reaction of cyclobutylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with urea to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 1-Cyclobutyl-3-(prop-2-enoyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions often require catalysts or specific solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted urea derivatives with different functional groups replacing the prop-2-enoyl group.
科学研究应用
1-Cyclobutyl-3-(prop-2-enoyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Cyclobutyl-3-(prop-2-enoyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis.
相似化合物的比较
1-Cyclobutyl-3-(prop-2-enoyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-Cyclobutyl-3-(prop-2-enoyl)guanidine: Contains a guanidine group instead of the urea moiety.
1-Cyclobutyl-3-(prop-2-enoyl)carbamate: Features a carbamate group in place of the urea moiety.
Uniqueness: 1-Cyclobutyl-3-(prop-2-enoyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutyl group provides rigidity, while the prop-2-enoyl group offers reactivity, making it a versatile compound for various applications.
属性
IUPAC Name |
N-(cyclobutylcarbamoyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-7(11)10-8(12)9-6-4-3-5-6/h2,6H,1,3-5H2,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGGJPMMZYDLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(=O)NC1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2537162.png)
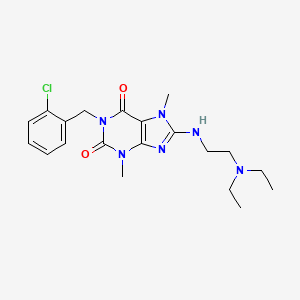
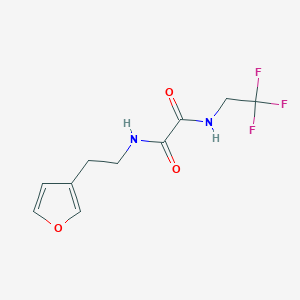
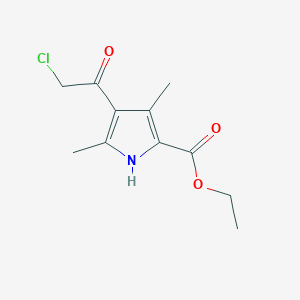
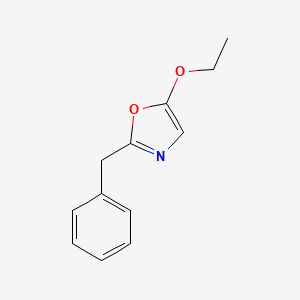
![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2537173.png)
![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)
![N-(2-Cyclohexyl-2-hydroxyethyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2537179.png)
![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2537180.png)
![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)
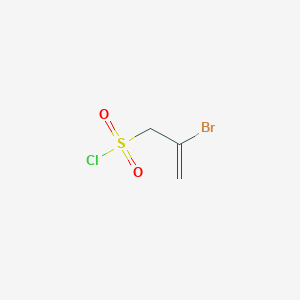
![1-[2-(4-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2537183.png)
![N-(4-ethoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2537184.png)
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2537185.png)
